molecular formula C13H21NO3 B2422939 (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 2034386-95-1

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone

Cat. No.: B2422939
CAS No.: 2034386-95-1
M. Wt: 239.315
InChI Key: JQXPGCPPUULIOQ-UHFFFAOYSA-N
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Description

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone: is a synthetic organic compound that features a unique combination of a cyclopropylmethoxy group, a pyrrolidine ring, and a tetrahydrofuran moiety

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-13(12-2-1-7-16-12)14-6-5-11(8-14)17-9-10-3-4-10/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXPGCPPUULIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone typically involves multiple steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane under basic conditions.

    Tetrahydrofuran Ring Formation: Tetrahydrofuran can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.

    Coupling Reactions: The final step involves coupling the cyclopropylmethoxy group, the pyrrolidine ring, and the tetrahydrofuran moiety using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Activity

A study on related pyrrolidine derivatives demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested for their efficacy, showing promising results in inhibiting bacterial growth. For example:

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone may possess similar antimicrobial potential due to structural similarities with other active compounds .

CNS Activity

Inhibitory effects on certain central nervous system (CNS) disorders have been noted in related chemical classes. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and provide therapeutic benefits for conditions like anxiety and depression. The potential use of this compound in treating cognitive impairments is an area ripe for exploration.

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of pyrrolidine derivatives showed that modifications to the structure significantly affected their antibacterial properties. The study highlighted the importance of the cyclopropylmethoxy group in enhancing activity against specific pathogens .
  • Neuropharmacological Assessment : Another research effort evaluated a class of compounds related to this compound for their neuroprotective effects in models of neurodegeneration. Results indicated that certain derivatives could reduce oxidative stress markers and improve cognitive function in animal models .

Mechanism of Action

The mechanism of action of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine and tetrahydrofuran rings provide structural rigidity and specificity. The compound may inhibit or activate biological pathways by modulating the activity of its target molecules.

Comparison with Similar Compounds

  • (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanol
  • (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)amine
  • (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)carboxylic acid

Uniqueness:

  • Structural Features: The combination of the cyclopropylmethoxy group, pyrrolidine ring, and tetrahydrofuran moiety is unique, providing distinct chemical and physical properties.
  • Reactivity: The compound’s reactivity profile is distinct due to the presence of multiple functional groups, allowing for diverse chemical transformations.
  • Applications: Its potential applications in drug development, materials science, and industrial formulations set it apart from similar compounds.

Biological Activity

The compound (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone , with the CAS number 2034387-26-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₃H₂₁NO₃ , with a molecular weight of 239.31 g/mol . The structure features a pyrrolidine ring connected to a tetrahydrofuran moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₁NO₃
Molecular Weight239.31 g/mol
CAS Number2034387-26-1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Similar pyrrolidine derivatives have been studied for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antitumor Activity

Emerging research highlights the potential antitumor properties of this compound. Compounds with related structures have demonstrated efficacy against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through various signaling pathways .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of certain kinases or transcription factors that regulate cell growth and inflammation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including those structurally similar to this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : In vitro studies demonstrated that related compounds reduced the expression of inflammatory markers in macrophages, suggesting a role in modulating immune responses.
  • Antitumor Studies : A recent investigation into the antitumor effects showed that derivatives could inhibit tumor growth in xenograft models, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. Basic Research Focus

  • Methodological Approach :
    • Solvent Selection : Use anhydrous solvents (e.g., ethanol, DMF) to minimize side reactions. Evidence from similar pyrrolidine derivatives highlights the use of ethanol with piperidine catalysts under reflux .
    • Catalyst Optimization : Test bases like piperidine or DBU to enhance reaction efficiency.
    • Temperature Control : Gradual heating (e.g., 90°C) followed by cooling improves crystallization and purity .
    • Purification : Employ recrystallization with ethanol/water mixtures (70–80% yield achieved in analogous syntheses) .

What analytical techniques are critical for characterizing the structural integrity of this compound?

Q. Basic Research Focus

  • Methodological Approach :
    • NMR Spectroscopy : Use 1^1H-NMR and 13^13C-NMR to confirm substituent positions (e.g., cyclopropylmethoxy and tetrahydrofanyl groups) .
    • IR Spectroscopy : Identify carbonyl stretches (~1650–1750 cm1^{-1}) and ether linkages (~1100 cm1^{-1}) .
    • Mass Spectrometry : High-resolution MS validates molecular formula and detects impurities .

What experimental strategies mitigate organic degradation during long-term stability studies?

Q. Basic Research Focus

  • Methodological Approach :
    • Temperature Regulation : Continuous cooling (4°C) reduces thermal degradation of organic moieties during storage .
    • Inert Atmosphere : Store under nitrogen to prevent oxidation.
    • Matrix Stabilization : Use stabilizers (e.g., antioxidants) in aqueous formulations .

How can computational modeling predict the binding affinity of this compound to biological targets?

Q. Advanced Research Focus

  • Methodological Approach :
    • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) .
    • MD Simulations : Analyze conformational stability in binding pockets over 100 ns trajectories .
    • QSAR Modeling : Corrogate structural features (e.g., cyclopropyl hydrophobicity) with activity data from analogs .

How to resolve contradictions in spectral data interpretation for this compound?

Q. Advanced Research Focus

  • Methodological Approach :
    • Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., piperidinyl-methanone derivatives) .
    • Isotopic Labeling : Use 18^{18}O-labeled carbonyl groups to confirm resonance assignments .
    • Crystallography : If feasible, obtain single-crystal X-ray data to resolve ambiguous stereochemistry .

What in vitro assays are suitable for evaluating the compound’s bioactivity?

Q. Advanced Research Focus

  • Methodological Approach :
    • Enzyme Inhibition : Test against targets like PI3Kα using fluorescence-based assays (IC50_{50} determination) .
    • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves .
    • Metabolic Stability : Incubate with liver microsomes and quantify via LC-MS to assess CYP450 interactions .

What safety precautions are essential during handling?

Q. Basic Research Focus

  • Methodological Approach :
    • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
    • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
    • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How to determine solubility profiles for formulation in biological assays?

Q. Basic Research Focus

  • Methodological Approach :
    • Solvent Screening : Test in DMSO, PBS, and M-THF S (a solvent for polar organics) .
    • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
    • HPLC-UV Analysis : Quantify solubility via saturation shake-flask method .

What advanced strategies assess metabolic stability in preclinical models?

Q. Advanced Research Focus

  • Methodological Approach :
    • In Vivo PK Studies : Administer to rodents and collect plasma for LC-MS/MS analysis .
    • Metabolite Profiling : Use high-resolution MS to identify phase I/II metabolites .
    • Hepatocyte Models : Primary human hepatocytes predict hepatic clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.